molecular formula C22H25N5O3S2 B11662442 4-(piperidin-1-ylsulfonyl)-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide

4-(piperidin-1-ylsulfonyl)-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B11662442
M. Wt: 471.6 g/mol
InChI Key: QQFOJSJYVSFEGG-UHFFFAOYSA-N
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Description

N-{[4-(3-METHYLPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound that features a triazole ring, a piperidine sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(3-METHYLPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanylidene Group: This step often involves the use of sulfur-containing reagents under controlled temperature and pressure.

    Attachment of the Piperidine Sulfonyl Group: This is usually done through nucleophilic substitution reactions.

    Final Coupling with Benzamide: The final step involves coupling the intermediate with benzamide under conditions that promote amide bond formation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(3-METHYLPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines.

Scientific Research Applications

N-{[4-(3-METHYLPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[4-(3-METHYLPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(3-METHYLPHENYL)-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]METHYL}-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H25N5O3S2

Molecular Weight

471.6 g/mol

IUPAC Name

N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C22H25N5O3S2/c1-16-6-5-7-18(14-16)27-20(24-25-22(27)31)15-23-21(28)17-8-10-19(11-9-17)32(29,30)26-12-3-2-4-13-26/h5-11,14H,2-4,12-13,15H2,1H3,(H,23,28)(H,25,31)

InChI Key

QQFOJSJYVSFEGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NNC2=S)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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